molecular formula C13H7F4NO2 B6393698 5-(2-Fluoro-3-trifluoromethylphenyl)picolinic acid CAS No. 1261957-70-3

5-(2-Fluoro-3-trifluoromethylphenyl)picolinic acid

Cat. No.: B6393698
CAS No.: 1261957-70-3
M. Wt: 285.19 g/mol
InChI Key: GXRRMTWUCYUYGM-UHFFFAOYSA-N
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Description

5-(2-Fluoro-3-trifluoromethylphenyl)picolinic acid is a derivative of picolinic acid, characterized by the presence of a trifluoromethyl group and a fluorophenyl group attached to its structure. This compound is known for its potent chelating abilities and biological activities, making it a valuable subject in various scientific research fields .

Properties

IUPAC Name

5-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4NO2/c14-11-8(2-1-3-9(11)13(15,16)17)7-4-5-10(12(19)20)18-6-7/h1-6H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRRMTWUCYUYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(2-Fluoro-3-trifluoromethylphenyl)picolinic acid can be achieved through several synthetic routes. One common method involves the carboxylation reaction of 2-bromo-5-(trifluoromethyl)-pyridine with butyllithium . The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to ensure the stability of the intermediates. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

5-(2-Fluoro-3-trifluoromethylphenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-3-trifluoromethylphenyl)picolinic acid involves its ability to chelate metal ions, which can disrupt various biological processes. For instance, it can bind to zinc finger proteins, altering their structure and inhibiting their function. This mechanism is particularly relevant in its antiviral activity, where it inhibits viral entry by targeting viral-cellular membrane fusion .

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